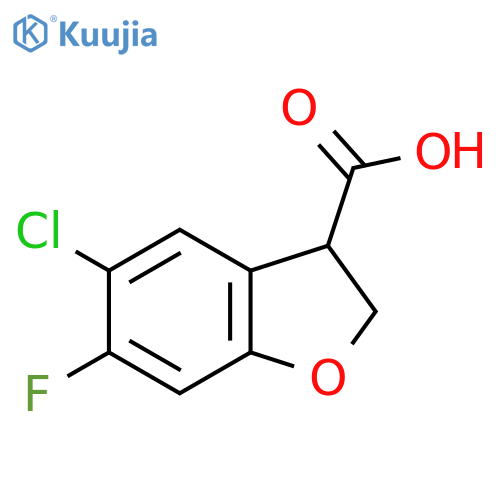Cas no 2137567-94-1 (5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid)

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- EN300-785169
- 2137567-94-1
- 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
-
- インチ: 1S/C9H6ClFO3/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-2,5H,3H2,(H,12,13)
- InChIKey: DBZRIGWFTWBRIT-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)C(C(=O)O)CO2)F
計算された属性
- 精确分子量: 215.9989499g/mol
- 同位素质量: 215.9989499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 1.9
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785169-2.5g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 2.5g |
$3389.0 | 2025-02-22 | |
| Enamine | EN300-785169-0.25g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 0.25g |
$1591.0 | 2025-02-22 | |
| Enamine | EN300-785169-5.0g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 5.0g |
$5014.0 | 2025-02-22 | |
| Enamine | EN300-785169-1.0g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 1.0g |
$1729.0 | 2025-02-22 | |
| Enamine | EN300-785169-0.5g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 0.5g |
$1660.0 | 2025-02-22 | |
| Enamine | EN300-785169-0.1g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 0.1g |
$1521.0 | 2025-02-22 | |
| Enamine | EN300-785169-0.05g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 0.05g |
$1452.0 | 2025-02-22 | |
| Enamine | EN300-785169-10.0g |
5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
2137567-94-1 | 95.0% | 10.0g |
$7435.0 | 2025-02-22 |
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acidに関する追加情報
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Comprehensive Overview
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid, also known by its CAS number 2137567-94-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a benzofuran ring system with substituents at the 5 and 6 positions, namely a chlorine atom and a fluorine atom, respectively. The presence of these halogen substituents imparts unique electronic and steric properties to the molecule, making it a valuable subject for research.
The synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves a series of well-established organic reactions. Typically, the starting material is a suitably substituted benzofuran derivative, which undergoes halogenation at specific positions to introduce the chlorine and fluorine atoms. The carboxylic acid group is introduced through oxidation or other functional group transformation reactions. The exact synthetic pathway may vary depending on the availability of starting materials and the desired regioselectivity. Researchers have explored various catalysts and reaction conditions to optimize the synthesis of this compound, ensuring high yields and purity.
One of the most promising applications of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid lies in its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate key biological targets associated with various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, investigations into its anti-proliferative effects on cancer cells have shown promising results, suggesting that it may serve as a template for developing novel anti-cancer agents. Additionally, its anti-inflammatory properties have been explored in preclinical models, further underscoring its therapeutic potential.
The pharmacokinetic profile of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is another area of active research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its suitability as a drug candidate. Early studies indicate that the compound exhibits moderate solubility in aqueous solutions and demonstrates reasonable stability under physiological conditions. However, further research is required to fully characterize its pharmacokinetics and evaluate its bioavailability.
In addition to its pharmacological applications, 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as an electron acceptor in organic photovoltaic cells, where it has shown potential for enhancing device efficiency. Furthermore, its fluorescence properties have been explored for applications in sensors and imaging technologies.
The environmental impact of 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is another critical consideration. As with any chemical compound intended for large-scale use, understanding its degradation pathways and ecological effects is essential for ensuring sustainable practices. Preliminary studies suggest that the compound undergoes microbial degradation under aerobic conditions; however, further research is needed to assess its long-term environmental fate and potential risks.
In conclusion, 5-Chloro
2137567-94-1 (5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid) Related Products
- 499240-48-1(2-(Piperidin-4-yloxy)pyrimidine)
- 127943-85-5(3-hydroxycyclohex-1-ene-1-carboxylic acid)
- 1326822-04-1(6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one)
- 20198-17-8(2-Amino-6-chloroquinazolin-4-ol)
- 743444-59-9(1-4-fluoro-2-(pyrrolidin-1-yl)phenylethan-1-one)
- 2197736-28-8(3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole)
- 2229257-61-6(4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)
- 912669-18-2(Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 2445786-69-4(methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers)




